8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
Propriétés
IUPAC Name |
8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O3/c1-11-6-3-4-7-13(11)17-21-15(24-29-17)10-26-19(27)25-9-5-8-14(16(25)22-26)18-20-12(2)23-28-18/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROGMZAPEQMTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
M177-0379 Screening Compound
Structure : 2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one .
Key Differences :
- Substituent at Position 2 : M177-0379 has a benzyl group, whereas the target compound features a bulkier [5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl group.
- Oxadiazole Substituent : The 4-methylphenyl group in M177-0379 vs. the 2-methylphenyl in the target compound.
Implications : - M177-0379’s benzyl group could confer higher metabolic stability due to reduced steric hindrance compared to the oxadiazole-linked methyl group .
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Structure : This analog replaces the second oxadiazole with a benzoxazolone-linked acetamide .
Key Differences :
- Substituent at Position 2 : A polar acetamide group replaces the hydrophobic 1,2,4-oxadiazole.
Implications : - Increased hydrogen-bonding capacity may improve target selectivity but reduce blood-brain barrier penetration.
- The benzoxazolone moiety could introduce photolytic instability compared to the robust oxadiazole ring .
Triazolopyridine Derivatives with Thiadiazole Moieties
Example : Ethyl 2,4-dioxo-1,2,3,4,5,7-hexahydro-pyrimido[5,4-e]-[1,2,4]-triazolo[4,3-a]pyrimidine-9-carboxylate .
Key Differences :
- Heterocyclic Core : Incorporation of thiadiazole instead of oxadiazole.
Implications : - Reduced metabolic stability compared to oxadiazoles due to sulfur’s susceptibility to oxidation .
Pharmacological and Physicochemical Properties
Q & A
Q. What analytical techniques are critical for confirming the structure of this compound during synthesis?
To confirm structural integrity, employ a combination of:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to identify proton environments and carbon frameworks. Compare spectral data with analogous heterocyclic systems .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, ensuring correct elemental composition .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=N in oxadiazole rings) via characteristic absorption bands .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection .
Q. How should a synthetic route be designed for this multi-heterocyclic compound?
A stepwise approach is essential:
Modular Assembly : Synthesize individual rings (e.g., oxadiazole, triazolo-pyridinone) separately. For example, form oxadiazole via cyclization of amidoximes with carboxylic acid derivatives under reflux in anhydrous toluene .
Coupling Reactions : Use alkylation or nucleophilic substitution to link the oxadiazole-methyl group to the triazolo-pyridinone core. Optimize conditions (e.g., K₂CO₃ in DMF, 60°C) to minimize side products .
Protection/Deprotection : Protect reactive sites (e.g., amino groups) with tert-butoxycarbonyl (Boc) during sensitive steps .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) for intermediates .
Advanced Research Questions
Q. How can molecular docking predict biological target interactions for this compound?
- Target Selection : Prioritize enzymes with structural similarity to known heterocyclic targets (e.g., fungal 14-α-demethylase, PDB: 3LD6) .
- Software Workflow : Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand (compound) by optimizing 3D geometry (Avogadro) and assigning Gasteiger charges .
- Validation : Compare docking scores (binding affinity in kcal/mol) with known inhibitors. Validate poses via molecular dynamics simulations (NAMD/GROMACS) to assess stability .
Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?
- Parameter Adjustments : Re-evaluate docking force fields (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit water) .
- Protein Flexibility : Account for side-chain mobility using induced-fit docking .
- Experimental Reassessment : Verify bioassay conditions (e.g., MIC values in antifungal tests) with controlled pH, temperature, and solvent (DMSO <1% v/v) .
Q. What strategies evaluate substituent effects (e.g., methyl groups) on bioactivity?
- Structure-Activity Relationship (SAR) : Syntize analogs with substituent variations (e.g., 3-methyl vs. 3-ethyl oxadiazole) .
- In Vitro Assays : Test antifungal/antibacterial activity using broth microdilution (CLSI guidelines). Correlate logP (lipophilicity) with membrane permeability .
- Statistical Analysis : Apply multivariate regression to link electronic (Hammett σ) or steric parameters (Taft Es) with IC₅₀ values .
Q. What experimental design principles are critical for bioactivity studies?
- Randomized Block Design : Assign treatments (compound concentrations) randomly across replicates to minimize bias .
- Controls : Include positive (e.g., fluconazole for antifungal assays) and vehicle (DMSO) controls .
- Dose-Response Curves : Use 8–12 concentration points to calculate EC₅₀ values via nonlinear regression (GraphPad Prism) .
Q. How is X-ray crystallography with SHELX applied to confirm the compound’s structure?
- Data Collection : Collect high-resolution (<1.0 Å) diffraction data at synchrotron facilities. Index reflections using XDS .
- Structure Solution : Use SHELXD for phase determination via dual-space methods. Refine with SHELXL, adjusting occupancy and thermal parameters .
- Validation : Check R-factors (R₁ < 0.05), residual electron density maps, and CIF files via PLATON .
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